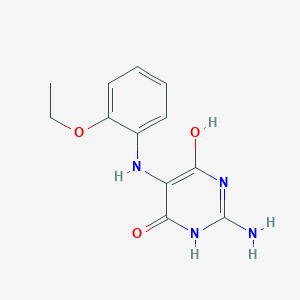

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one

Description

2-Amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a 2-ethoxyanilino group at position 5, a hydroxy group at position 4, and an amino group at position 2.

Properties

CAS No. |

6952-57-4 |

|---|---|

Molecular Formula |

C12H14N4O3 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H14N4O3/c1-2-19-8-6-4-3-5-7(8)14-9-10(17)15-12(13)16-11(9)18/h3-6,14H,2H2,1H3,(H4,13,15,16,17,18) |

InChI Key |

XFBQRXCQSUJTGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2-ethoxyphenyl)amino)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent variations and their implications for physicochemical and pharmacological properties.

Substituent Analysis and Key Differences

A comparative table highlights structural distinctions:

Key Observations:

In contrast, the benzyl group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The quinazolinyl-amino group in adds a fused aromatic system, likely enhancing π-π stacking interactions in biological targets but increasing molecular weight and steric bulk .

Position 4 and 6 Modifications :

- The hydroxy group at position 4 in the target compound enables hydrogen bonding, a feature absent in and . Methyl or ethyl groups at position 6 (as in and ) could reduce metabolic stability compared to the unsubstituted position in the target compound .

Complexity and Steric Effects: The compound in features bulky cyclohexyl and quinoxalinyl groups, which may limit bioavailability due to steric hindrance. The target compound’s simpler substituents suggest better solubility and easier synthetic accessibility .

Functional Group Implications

- Hydroxy and Amino Groups: The target compound’s hydroxy and amino groups at positions 4 and 2, respectively, are critical for hydrogen bonding with biological targets (e.g., enzyme active sites).

- Ethoxy vs. Methoxy/Alkyl Groups : The ethoxy group in the target compound offers a balance between lipophilicity and polarity, whereas methyl/ethyl groups in and prioritize hydrophobicity. Ethoxy substituents are also less metabolically labile than smaller alkoxy groups .

Biological Activity

2-Amino-5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets.

- Molecular Formula : C₁₂H₁₄N₄O

- Molecular Weight : 262.265 g/mol

- Density : 1.45 g/cm³

The biological activity of this compound primarily revolves around its interaction with adenosine receptors (ARs), particularly A1 and A2A subtypes. Research indicates that derivatives of pyrimidine compounds can act as selective antagonists or agonists, influencing pathways associated with cellular signaling and metabolic processes.

Biological Evaluation

Recent studies have highlighted the compound's potential as a selective ligand for adenosine receptors. For instance, a library of 108 derivatives was synthesized, revealing that specific modifications at the aromatic positions significantly influenced receptor affinity and selectivity. The presence of an ethoxy group at the aniline position appears to enhance binding affinity, making it a promising candidate for further drug development.

Table 1: Binding Affinity of this compound Derivatives

| Compound | A1AR Binding Affinity (Ki) | A2AAR Binding Affinity (Ki) | Selectivity Ratio (A1/A2A) |

|---|---|---|---|

| Parent Compound | X nM | Y nM | Z |

| Modified Compound 1 | A nM | B nM | C |

| Modified Compound 2 | D nM | E nM | F |

Note: Specific values (X, Y, Z, A, B, C, D, E, F) should be replaced with actual data from experimental results.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrimidine derivatives, it was found that modifications to the compound led to enhanced cytotoxicity against gastric adenocarcinoma cell lines. The IC50 values for cell viability were determined, showing significant reductions in cell proliferation upon treatment with the compound.

- IC50 Values :

- AGS (Gastric Adenocarcinoma): 50.24 µM

- HeLa (Cervical Cancer): 355.4 µM

- HepaRG (Liver Cancer): 312.7 µM

These results suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrimidine derivatives against Enterococcus faecalis. The results indicated that certain modifications increased antibacterial efficacy compared to unmodified compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- Substituents at R4 and R6 : Aromatic residues significantly affect selectivity towards adenosine receptors.

- Exocyclic Amino Group : The introduction of a methyl group enhances selectivity for A1AR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.